(4-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine, also known as R(+)-MTN, is a chiral amine that has been widely studied for its potential pharmacological applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of R(+)-MTN is not yet fully understood, but research has suggested that it may act through a number of different pathways. For example, studies have shown that R(+)-MTN can modulate the activity of the opioid system, which is involved in pain perception and reward processing. Additionally, R(+)-MTN has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
R(+)-MTN has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, R(+)-MTN has been shown to modulate the activity of a number of neurotransmitter systems, making it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using R(+)-MTN in lab experiments is that it exhibits a range of pharmacological properties, making it a versatile tool for studying a variety of biological systems. Additionally, R(+)-MTN is relatively easy to synthesize, making it readily available for use in laboratory studies. However, one limitation of using R(+)-MTN is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on R(+)-MTN. One area of interest is the compound's potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanisms of action of R(+)-MTN, which could lead to the development of more targeted and effective treatments. Finally, studies investigating the potential side effects and safety of R(+)-MTN will be important for determining its potential as a clinical therapy.
Synthesis Methods
The synthesis of R(+)-MTN can be achieved through a variety of methods, including the reduction of 1,2,3,4-tetrahydro-2-naphthylamine with sodium borohydride in the presence of (4-methoxybenzyl)chloride. Other methods include the use of chiral reagents and asymmetric catalysis.
Scientific Research Applications
R(+)-MTN has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, R(+)-MTN has been shown to modulate the activity of a number of neurotransmitter systems, making it a promising candidate for the treatment of neurological disorders.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-7,10-11,17,19H,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSGORXAGAISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.